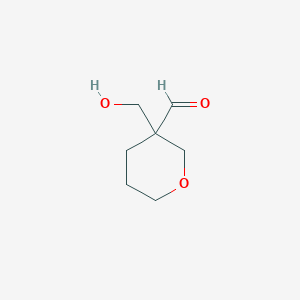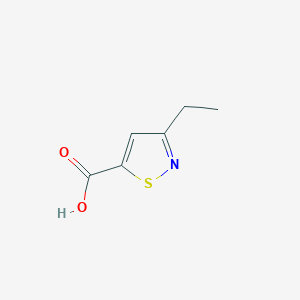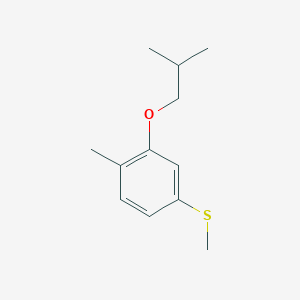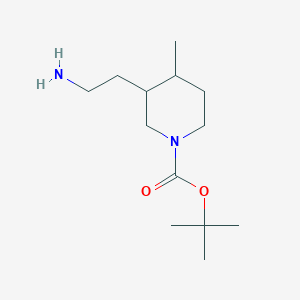
3-(Hydroxymethyl)oxane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxymethyl)oxane-3-carbaldehyde is an organic compound with the molecular formula C7H12O3 It is characterized by the presence of an oxane ring substituted with a hydroxymethyl group and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)oxane-3-carbaldehyde typically involves the reaction of oxane derivatives with formaldehyde under controlled conditions. One common method is the cationic ring-opening polymerization of oxetane derivatives, which can be initiated using sulfonium salt initiators . The reaction conditions, such as temperature and the presence of core molecules like trimethylolpropane, can significantly influence the degree of branching and the yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale polymerization processes, where the reaction parameters are optimized for maximum yield and purity. The use of high-quality reagents and precise control of reaction conditions are crucial for the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Hydroxymethyl)oxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl group under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted oxane derivatives.
Applications De Recherche Scientifique
3-(Hydroxymethyl)oxane-3-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Hydroxymethyl)oxane-3-carbaldehyde involves its ability to undergo various chemical transformations. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The hydroxymethyl group can also participate in reactions, contributing to the compound’s versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
3-(Hydroxymethyl)oxetane: Similar in structure but with a smaller ring size.
3-(Hydroxymethyl)tetrahydrofuran: Another cyclic ether with a hydroxymethyl group.
Uniqueness: 3-(Hydroxymethyl)oxane-3-carbaldehyde is unique due to its specific ring size and the presence of both a hydroxymethyl and an aldehyde group. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various chemical and industrial applications .
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
3-(hydroxymethyl)oxane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c8-4-7(5-9)2-1-3-10-6-7/h4,9H,1-3,5-6H2 |
Clé InChI |
KFKISUQURAEKMN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)(CO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















